Cas no 1261864-46-3 (3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine)

3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine is a fluorinated aromatic pyridine derivative characterized by its trifluoromethoxy-substituted phenyl groups. This compound exhibits notable chemical stability and electron-withdrawing properties due to the presence of the trifluoromethoxy moieties, making it valuable in advanced material synthesis and pharmaceutical research. Its rigid, conjugated structure contributes to potential applications in organic electronics, such as OLEDs or charge-transport materials. The fluorine-rich design enhances lipophilicity and metabolic stability, which may be advantageous in medicinal chemistry for drug discovery. The compound's well-defined structure allows for precise modifications, facilitating its use as a building block in complex molecular frameworks.
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine structure
1261864-46-3 structure
商品名:3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine
CAS番号:1261864-46-3
MF:C19H11F6NO2
メガワット:399.286566019058
CID:4987682

3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine
    • インチ: 1S/C19H11F6NO2/c20-18(21,22)27-14-5-1-12(2-6-14)16-9-10-26-11-17(16)13-3-7-15(8-4-13)28-19(23,24)25/h1-11H
    • InChIKey: YJAWULGXOBFWKK-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)C1C=CN=CC=1C1C=CC(=CC=1)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 482
  • トポロジー分子極性表面積: 31.4
  • 疎水性パラメータ計算基準値(XlogP): 6.5

3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013002636-500mg
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine
1261864-46-3 97%
500mg
798.70 USD 2021-07-04
Alichem
A013002636-1g
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine
1261864-46-3 97%
1g
1,579.40 USD 2021-07-04
Alichem
A013002636-250mg
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine
1261864-46-3 97%
250mg
489.60 USD 2021-07-04

3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine 関連文献

3,4-Bis(4-(trifluoromethoxy)phenyl)pyridineに関する追加情報

Exploring 3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine: A Versatile Scaffold in Modern Chemical Research

The compound 3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine, identified by the CAS number 1261864-46-3, represents a structurally unique and synthetically valuable molecule within the field of organic chemistry. This compound features a central pyridine ring substituted at the 3 and 4 positions with two identical aromatic moieties—each consisting of a 4-trifluoromethoxyphenyl group. The combination of the electron-deficient trifluoromethoxy (-OCF₃) substituents and the nitrogen-containing pyridine core imparts distinct electronic and steric properties, making it an attractive scaffold for applications in pharmaceutical development, materials science, and catalytic systems. Recent advances in synthetic methodologies have further expanded its utility as a building block for complex molecular architectures.

The structural characteristics of 3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine are defined by its dual aromatic substitution pattern. The pyridine ring, a six-membered heterocycle with a nitrogen atom at position 1, serves as a rigid platform for functionalization. The 3 and 4 positions are occupied by two phenyl rings bearing trifluoromethoxy groups at their para positions. The trifluoromethoxy substituent is known for its strong electron-withdrawing effect due to the presence of three fluorine atoms adjacent to the oxygen atom. This feature significantly influences the electronic distribution across the molecule, potentially modulating its reactivity in various chemical transformations.

Synthetic approaches to access 3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine have evolved through modern cross-coupling techniques. One prominent strategy involves palladium-catalyzed biaryl coupling reactions between appropriately functionalized pyridine derivatives and aryl halides or pseudohalides bearing trifluoromethoxy groups. For instance, Buchwald–Hartwig amination has been employed to couple arylboronic acids with pyridinium salts under mild conditions. Alternatively, direct C–H functionalization methods have emerged as efficient alternatives to traditional coupling protocols, enabling site-selective modification without pre-installed leaving groups. These methodologies align with current trends in green chemistry by minimizing waste generation and improving atom economy.

In pharmaceutical research, compounds containing the 3,4-bis(phenyl)-substituted pyridine motif have demonstrated promising biological profiles. The trifluoromethoxy group is frequently incorporated into drug candidates due to its ability to enhance metabolic stability while maintaining favorable lipophilicity-lowering effects compared to other fluorinated substituents like trifluoromethyl (-CF₃). Recent studies have explored derivatives of this scaffold as potential kinase inhibitors targeting signaling pathways implicated in cancer progression. Additionally, its structural rigidity may facilitate interactions with specific protein targets through hydrogen bonding or π–π stacking interactions within binding pockets.

Beyond medicinal chemistry applications, this compound finds relevance in optoelectronic materials development. The extended conjugation system formed by linking two aromatic rings via a nitrogen-containing heterocycle contributes to unique photophysical properties such as tunable absorption maxima and emission wavelengths when incorporated into polymers or small-molecule emitters for organic light-emitting diodes (OLEDs). Researchers have also investigated its use as an electron transport layer material due to its high electron affinity resulting from multiple electron-withdrawing groups distributed across the molecular framework.

The synthetic versatility of 1261864-46-3 extends beyond direct application scenarios; it serves as an intermediate for constructing more complex architectures through further derivatization steps. For example, selective alkylation or acylation reactions at available positions on either phenyl ring can introduce additional functionality tailored toward specific application requirements. Moreover, metal coordination studies involving this compound reveal interesting supramolecular assemblies when combined with transition metals such as palladium or platinum complexes used in homogeneous catalysis systems.

In analytical chemistry contexts, compounds like 3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine often serve dual roles as both reference standards and reagents during method validation processes due to their well-defined structures and predictable spectroscopic behavior across multiple detection modes including UV-Vis spectroscopy and mass spectrometry techniques like ESI-HRMS (Electrospray Ionization High Resolution Mass Spectrometry). Their distinct fragmentation patterns under various ionization conditions aid in developing robust identification protocols within forensic science applications where accurate quantification is critical.

Eco-toxicological assessments conducted on similar fluorinated aromatic compounds highlight considerations regarding environmental persistence when designing new chemical entities based on this scaffold structure type (i.e.,, molecules containing multiple fluorinated aromatic rings). While current data suggests that moderate levels of bioaccumulation potential exist depending on exact substitution patterns present throughout each molecule's structure framework; ongoing research continues exploring biodegradation pathways aimed at mitigating long-term ecological impacts associated with widespread usage scenarios involving industrial scale production volumes exceeding typical laboratory quantities observed during early stage discovery phases within academic institutions worldwide today.

In summary, 1261864-46-3 ( 3 , , Bis ( ( )<font>color="#FFA50"<font><font>color="#FFA5" style="text-decoration: underline;"><b>Trifluoro Meth Ox y Phen yl</b></font><font>color="#FFA5" style="text-decoration: underline;"><b>Pyr i d i ne</b></font>) represent not only fundamental units within broader chemical space exploration efforts but also exemplify how strategic placement of fluorinated functionalities can dramatically influence molecular behavior across diverse scientific disciplines ranging from drug discovery programs targeting novel therapeutic agents against unmet medical needs up through advanced material design initiatives focused on next-generation electronic devices requiring superior performance characteristics compared to conventional alternatives currently available today globally speaking.

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